2-Amino-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Amino-1,3-thiazole-4-carbohydrazide is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxamides, which are similar to this compound, involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protection with di-tert-butyl di-carbonate .Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical and Chemical Properties Analysis
This compound is characterized by FTIR and NMR (1H and 13C) . The yield is 50%, melting point is 196–198 °C, and Rf is 0.61 (petroleum ether: ethyl acetate, 1:3) .Scientific Research Applications
Anti-HIV Activity
A study focused on synthesizing new aryl-1,3-thiazole-4-carbohydrazides, along with their derivatives, and evaluating their anti-HIV activity. This research highlighted the potential of these compounds in inhibiting HIV-1, with certain derivatives showing significant therapeutic indexes, suggesting a pathway for developing new anti-HIV agents (Zia et al., 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 2-amino-1,3-thiazole-4-carbohydrazide derivatives have been explored in various studies. For instance, derivatives synthesized from furan-2-carbohydrazide were tested for their antimicrobial activities, showing efficacy against a range of microorganisms (Başoğlu et al., 2013). Another study demonstrated the fungicidal and antivirus activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, indicating their potential in controlling fungi and viruses (Fengyun et al., 2015).
Antitubercular and Cytotoxicity Studies
Research into 4-isopropylthiazole-2-carbohydrazide analogs and their derived compounds has shown considerable antitubercular efficacy and moderate antibacterial and antifungal activity. This suggests the importance of the substituted 4-isopropylthiazole-2-carbohydrazide moiety in enhancing antitubercular properties, with some compounds also exhibiting appreciable cytotoxicity (Mallikarjuna et al., 2009).
Corrosion Inhibition
The effectiveness of thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole and related compounds, as corrosion inhibitors for mild steel in acidic solutions has been investigated. These studies employ molecular dynamics simulations and various experimental techniques to demonstrate the compounds' ability to form protective barriers on metal surfaces, thus preventing corrosion (Khaled & Amin, 2009).
Anti-Diabetic Potential
A series of S-substituted acetamides derivatives of 5-(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. The findings indicate significant enzyme inhibition, suggesting these molecules as valuable anti-diabetic agents [(Abbasi et al., 2020)
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 2-amino-1,3-thiazole-4-carbohydrazide belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of certain bacteria and act as schistosomicidal and anthelmintic drugs .
Biochemical Pathways
It’s known that some derivatives of 1,3,4-thiadiazole-2-amine, a similar compound, have been reported to inhibit inosine monophosphate dehydrogenase (impdh), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .
Pharmacokinetics
It’s known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
It’s known that some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit the extracellular signal-regulated kinase pathway and induce cell cycle arrest in human non-small lung carcinoma cells .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazole-4-carbohydrazide, like other 2-aminothiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to its diverse biological activities .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For example, it has been reported to have effects on purine and pyrimidine ribonucleotide pools of L1210 ascites cells in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLFJLFNMWTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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